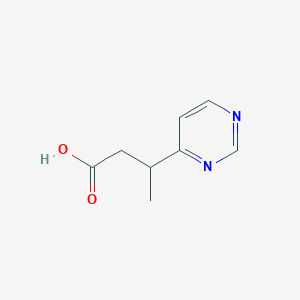
3-(4-Pyrimidinyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyrimidinyl)butanoic acid: is an organic compound that features a pyrimidine ring attached to a butanoic acid chain Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
合成経路と反応条件
3-(4-ピリミジニル)ブタン酸の合成は、通常、ピリミジン環の形成に続いてブタン酸鎖の結合を行う必要があります。一般的な方法の1つは、適切なピリミジン誘導体とブタン酸前駆体を制御された条件下で反応させることです。 例えば、ZnCl₂を触媒とする3成分カップリング反応を使用して、様々なピリミジン誘導体を合成することができます .
工業生産方法
3-(4-ピリミジニル)ブタン酸の工業生産方法は、収率と純度を高めるために最適化された反応条件を用いた大規模合成を伴う場合があります。これらの方法は、反応パラメータを安定に維持するために、しばしば連続式反応器と自動化システムを採用しています。
化学反応の分析
反応の種類
3-(4-ピリミジニル)ブタン酸は、次のような様々な種類の化学反応を受けることができます。
酸化: この化合物は酸化されて対応するオキソ誘導体になる可能性があります。
還元: 還元反応は、ピリミジン環をジヒドロピリミジン誘導体に変換することができます。
置換: この化合物は、ピリミジン環上の官能基が他の置換基に置き換えられる求核置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤として過マンガン酸カリウム、還元剤として水素化ホウ素ナトリウム、求核剤としてアミンなどがあります。反応条件は、通常、選択的かつ効率的な変換を確実に行うために、制御された温度とpHレベルで行われます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってオキソ誘導体が生成される場合があり、置換反応によって様々な置換ピリミジン誘導体が生成される可能性があります。
科学的研究の応用
3-(4-ピリミジニル)ブタン酸は、次のような幅広い科学研究における応用があります。
化学: より複雑な有機分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗炎症作用や抗菌作用など、潜在的な生物学的活性を研究されています.
医学: 癌や炎症性疾患など、様々な病気の治療薬としての可能性を探る研究が進行中です.
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
作用機序
3-(4-ピリミジニル)ブタン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。 例えば、ピリミジン誘導体は、細胞の増殖、分化、移動、代謝を制御するために不可欠な酵素であるタンパク質キナーゼを阻害することが知られています . この阻害は、癌細胞の増殖の抑制やその他の治療効果につながる可能性があります。
6. 類似化合物の比較
類似化合物
3-(4-ピリミジニル)ブタン酸に類似する化合物には、次のような他のピリミジン誘導体が含まれます。
独自性
3-(4-ピリミジニル)ブタン酸をこれらの類似化合物とは異なるものにしているのは、ピリミジン環とブタン酸鎖を組み合わせた特定の構造です。このユニークな構造は、様々な研究および産業用途に役立つ、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Pyrimidinyl)butanoic acid include other pyrimidine derivatives such as:
- 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid
- Pyrazolo[3,4-b]pyridines
- Pyrido[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the pyrimidine ring with a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
3-(4-Pyrimidinyl)butanoic acid is an organic compound characterized by a pyrimidine ring attached to a butanoic acid chain. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 3-pyrimidin-4-ylbutanoic acid |
| InChI Key | PPIKCCULTNFQQM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)O)C1=NC=NC=C1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it is known to inhibit protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism. This inhibition can lead to various therapeutic effects, particularly in the context of cancer treatment and inflammatory disorders.
Interaction with Transporters
Research indicates that the compound may interact with several human intestinal transporters, influencing its pharmacokinetics and bioavailability. The development of Quantitative Structure-Activity Relationship (QSAR) models has been instrumental in predicting how such interactions can affect the compound's efficacy .
Anti-Inflammatory Properties
Studies have shown that this compound exhibits significant anti-inflammatory effects. It has been evaluated in various in vitro models where it reduced pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro tests revealed its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Studies
- Anti-Cancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in several cancer types, supporting its potential as a therapeutic agent for cancer treatment.
- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of this compound resulted in decreased inflammation markers and improved clinical outcomes, highlighting its therapeutic potential in conditions like rheumatoid arthritis.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. Ongoing research aims to explore derivatives of this compound for improved efficacy against specific diseases.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
3-pyrimidin-4-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChIキー |
PPIKCCULTNFQQM-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=NC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















